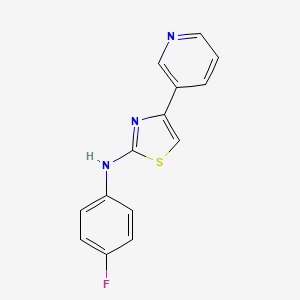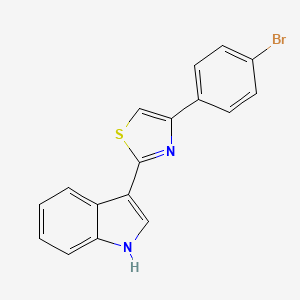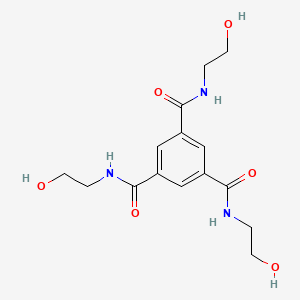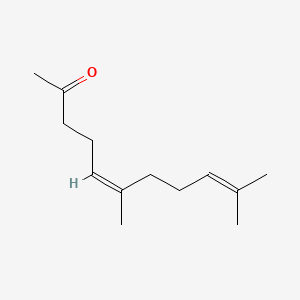
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine is a substituted aniline.
Applications De Recherche Scientifique
Anticancer Activity
A study synthesized novel pyridine-thiazole hybrid molecules, including derivatives similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, and explored their anticancer properties. These compounds demonstrated high antiproliferative activity against various tumor-derived cell lines. The study highlighted the selectivity of certain derivatives for cancer cell lines, indicating their potential as anticancer agents. The mechanism of action was linked to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Dopaminergic Properties
Another research focused on a class of compounds similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, specifically 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines. These were identified as dopamine agonists with central nervous system effects. The study detailed the design, synthesis, and dopaminergic properties, highlighting their potential in neurological research and therapy (Jaén et al., 1990).
Antimicrobial Activity
A series of compounds, including derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, were synthesized and evaluated for their antimicrobial activity. The synthesized compounds exhibited notable antimicrobial properties against various bacterial and fungal strains (Badiger et al., 2013).
Fluorescent pH Sensor
A heteroatom-containing organic fluorophore, closely related to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, was developed as a fluorescent pH sensor. The molecule demonstrated the phenomenon of aggregation-induced emission (AIE) and could function as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013).
ICT-Based Fluorescent Sensor
2-Pyridylthiazole derivatives, structurally similar to N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine, were developed as ratiometric fluorescent sensors for Fe(III). The study explored the intramolecular charge transfer (ICT) properties of these compounds, highlighting their potential applications in analytical chemistry (Wang et al., 2016).
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-(3-pyridinyl)-2-thiazolamine |
|---|---|
Formule moléculaire |
C14H10FN3S |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) |
Clé InChI |
ZYCLZXHOEKNHLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)
![6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph](/img/structure/B1225447.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B1225448.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)
![1-[2-Furanyl(oxo)methyl]-6-(1-pyrrolidinylsulfonyl)-2-benzo[cd]indolone](/img/structure/B1225452.png)
![2-[1-[[[(4-Methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]-3-oxo-2-piperazinyl]acetic acid propan-2-yl ester](/img/structure/B1225453.png)
![N-[2-(3-chlorophenyl)ethyl]-2-[[3-cyano-6-(3-methoxyphenyl)-2-pyridinyl]thio]acetamide](/img/structure/B1225456.png)
![5-Bromo-2-[[2-(4-tert-butylphenoxy)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1225457.png)



![2-[[(4-Methyl-1-piperazinyl)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B1225464.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-2-quinolinyl]-2-methylpropanamide](/img/structure/B1225467.png)